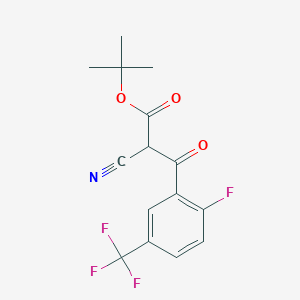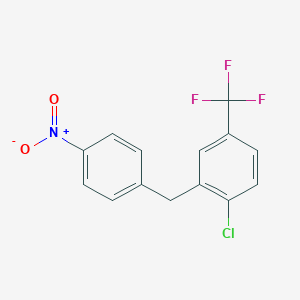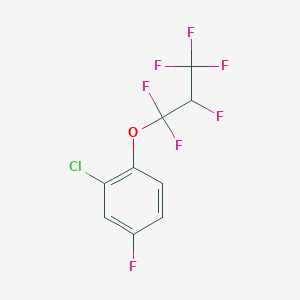
5-Fluoro-2-(1',1',2',3',3',3'-hexafluoropropoxy)chlorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-2-(1’,1’,2’,3’,3’,3’-hexafluoropropoxy)chlorobenzene is an organic compound with a unique structure that includes both fluorine and chlorine atoms. This compound is known for its versatility and is used in various scientific research applications, including pharmaceuticals, organic synthesis, and material science.
Preparation Methods
The synthesis of 5-Fluoro-2-(1’,1’,2’,3’,3’,3’-hexafluoropropoxy)chlorobenzene typically involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules. The general steps include:
Preparation of the Boron Reagent: The organoboron reagent is prepared, which will be used in the coupling reaction.
Coupling Reaction: The organoboron reagent is coupled with a halogenated aromatic compound in the presence of a palladium catalyst.
Purification: The product is purified using techniques such as column chromatography.
Chemical Reactions Analysis
5-Fluoro-2-(1’,1’,2’,3’,3’,3’-hexafluoropropoxy)chlorobenzene undergoes various chemical reactions, including:
Substitution Reactions: This compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Friedel-Crafts Reactions: Due to its aromatic nature, it can participate in Friedel-Crafts alkylation and acylation reactions.
Common reagents used in these reactions include palladium catalysts, organoboron reagents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Fluoro-2-(1’,1’,2’,3’,3’,3’-hexafluoropropoxy)chlorobenzene has several applications in scientific research:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds.
Organic Synthesis: The compound is valuable in organic synthesis for creating complex molecules with specific functional groups.
Material Science: It is used in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-(1’,1’,2’,3’,3’,3’-hexafluoropropoxy)chlorobenzene involves its interaction with specific molecular targets. For example, in nucleophilic substitution reactions, the compound undergoes a two-step mechanism characterized by the initial addition of the nucleophile to the aromatic ring, followed by the loss of a halide anion . This mechanism allows the compound to form new bonds and create different products.
Comparison with Similar Compounds
5-Fluoro-2-(1’,1’,2’,3’,3’,3’-hexafluoropropoxy)chlorobenzene can be compared with similar compounds such as:
3,5-Dichloro-2-fluoro-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline: This compound has a similar structure but includes an aniline group instead of a chlorobenzene group.
2,5-Dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline: Another similar compound used as an intermediate in organic synthesis.
The uniqueness of 5-Fluoro-2-(1’,1’,2’,3’,3’,3’-hexafluoropropoxy)chlorobenzene lies in its specific combination of fluorine and chlorine atoms, which imparts unique chemical properties and reactivity.
Properties
IUPAC Name |
2-chloro-4-fluoro-1-(1,1,2,3,3,3-hexafluoropropoxy)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4ClF7O/c10-5-3-4(11)1-2-6(5)18-9(16,17)7(12)8(13,14)15/h1-3,7H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMYNVPQRPPKBRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)OC(C(C(F)(F)F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4ClF7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![benzyl-[(1S)-1-phenylethyl]azanium;(1R,2R)-2-fluorocyclopropane-1-carboxylate](/img/structure/B6311257.png)
![2-(1-Chloro-2,2,2-trifluoroethyl)-2-(trifluoromethyl)naphtho[2,3-d]-1,3-dioxole](/img/structure/B6311262.png)
![3-Chloro-8-trifluoromethyl-10,11-dihydrodibenz[b,f][1,4]oxazepin-11-one, 97%](/img/structure/B6311272.png)
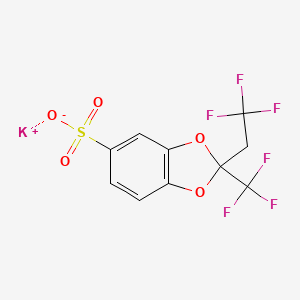
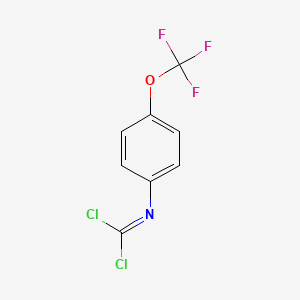
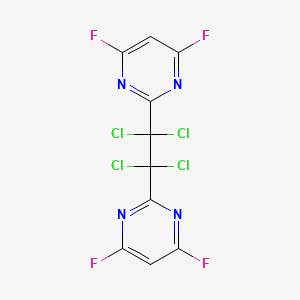
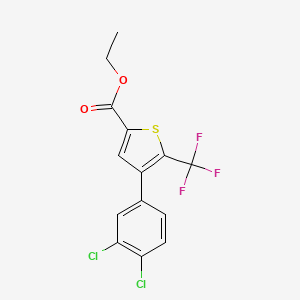

![2,3-Bis(trifluoromethyl)-[1.3]thiazolo[3.2-a]benzimidazol-7-N-tert-butyl-carboxamide](/img/structure/B6311325.png)
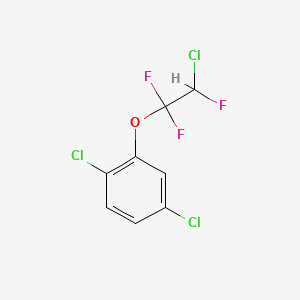
![tert-Butyl 3-[4'-chloro-3'-(trifluoromethyl)phenyl]-2-cyano-3-oxopropanoate](/img/structure/B6311361.png)
![tert-Butyl 3-[(2'-chloro-6'-fluoro-3'-(trifluoromethyl))phenyl]-2-cyano-3-oxopropanoate](/img/structure/B6311369.png)
